molecular formula C10H12ClNO B110452 6-Methoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 93549-15-6

6-Methoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No. B110452
CAS RN: 93549-15-6
M. Wt: 197.66 g/mol
InChI Key: GXXXMVHTKNCLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3,4-dihydroisoquinoline hydrochloride is a compound that is structurally related to various quinoline derivatives, which have been extensively studied due to their interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, related compounds such as 6-methoxyquinoline and its derivatives have been synthesized and analyzed for their potential applications in biomedical analysis, as fluorophores, and in the synthesis of modulators of nuclear receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, 6-methoxyquinoline derivatives have been synthesized from methoxyaniline through cyclization, nitration, and chlorination steps . Similarly, dynamic kinetic resolution methods have been employed to synthesize enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in the synthesis of modulators of nuclear receptors . These methods demonstrate the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been determined using techniques such as X-ray crystallography. For example, the crystal structure of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline was determined, and the absolute configurations of its optical antipodes were assigned . This level of structural analysis is crucial for understanding the stereochemistry and the potential biological activity of these compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, aminodehalogenation, and reduction. For instance, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine involved nucleophilic substitution of methoxy groups and reduction steps . These reactions are important for modifying the chemical structure to achieve desired properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their fluorescence characteristics, have been studied. 6-Methoxy-4-quinolone, for example, exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . Additionally, the photophysical properties of 6-methoxyquinoline have been investigated using picosecond transient absorption spectroscopy, revealing insights into the dynamics of photoinduced processes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Selective Ether Cleavage : 6-Methoxy-3,4-dihydroisoquinoline hydrochloride is utilized in the selective ether cleavage of certain dihydroisoquinolines, providing a pathway to 6-methoxy-7-hydroxy-isoquinoline derivatives (Bruderer & Brossi, 1965).

  • Structural Analysis : This compound is used in structural analysis studies, especially to determine the position of RO-substituents in isomeric derivatives, aiding in the understanding of cyclization mechanisms of certain compounds (Waigh, 1980).

  • Synthesis of Isoquinolines : It plays a role in the synthesis of various isoquinoline derivatives, such as in the Bischler–Napieralski isoquinoline synthesis, where it appears as both a normal and abnormal reaction product (Doi, Shirai, & Sato, 1997).

Biological and Pharmacological Research

  • Analgesic Activity : Studies have explored the synthesis of dihydroisoquinoline derivatives and tested their analgesic activities, finding some to have effects greater than standard analgesics like metamizole sodium (Surikova et al., 2017).

  • Anthelmintic and Insecticidal Activities : Hydrochlorides of synthesized dihydroisoquinolines, including 6-methoxy variants, have shown both anthelmintic and weak insecticidal activities. Certain derivatives exceeded the activity of standard anthelmintic drugs (Surikova, Mikhailovskii, Syropyatov, & Yusov, 2017).

  • Antimicrobial Properties : Some novel 6-methoxy-1H-pyrazolo quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, indicating a potential application in combating various bacterial and fungal strains (El-Gamal, Hagrs, & Abulkhair, 2016).

Pharmaceutical Research

  • Cytotoxicity and Tubulin Inhibition : Research into 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has revealed their potential as tubulin-polymerization inhibitors, with significant cytotoxic activity in in vitro assays. These studies contribute to understanding the role of these compounds in cancer therapy (Wang et al., 2014).

  • Metabolism in Drug Development : The metabolism of certain 8-aminoquinoline drugs, closely related to 6-methoxy-3,4-dihydroisoquinoline hydrochloride, has been studied in rat liver microsomes. This research is crucial for understanding the pharmacokinetics and safety profiles of these compounds (Theoharides, Chung, & Velázquez, 1985).

Safety And Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

6-methoxy-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXXMVHTKNCLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630079
Record name 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3,4-dihydroisoquinoline hydrochloride

CAS RN

93549-15-6
Record name 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 2
6-Methoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 3
6-Methoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 4
6-Methoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 5
6-Methoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 6
Reactant of Route 6
6-Methoxy-3,4-dihydroisoquinoline hydrochloride

Citations

For This Compound
8
Citations
O HOSHINO, T TOSHIOKA, K OHYAMA… - Chemical and …, 1974 - jstage.jst.go.jp
1308 Vol. 22 (1974)(j:)—1—Homoveratryl-7-hydroxy—6—methoxy~ 2-methyl—1, 2, 3, 4—tetrahydroisoquincline (III) as the starting material for a required p-quinol acetate was …
Number of citations: 14 www.jstage.jst.go.jp
A Brossi, S Teitel - Helvetica Chimica Acta, 1970 - Wiley Online Library
A detailed study has shown that all possible aromatic dimethoxy‐substituted 3,4‐dihydroisoquinolines can be partially O‐demethylated by controlled acid hydrolysis. Based on the …
Number of citations: 33 onlinelibrary.wiley.com
JF Stambach, I Kanmacher, L Jung, C Schott… - European journal of …, 1993 - Elsevier
A new class of α 2 -adrenergic receptor antagonists, the 2-(aminobenzyl)-1,2,3,4-tetrahydroisoquinolines 4 and their derivatives, is described. Two synthetic routes are reported. An …
Number of citations: 6 www.sciencedirect.com
HN ABRAMSON - 1966 - search.proquest.com
An investigation into the total synthesis of 3, l3-diaza-l 8-norestrone and its relatives was stimulated by an interest in antimetabolites in general and azasteroids in particular, The initial …
Number of citations: 2 search.proquest.com
PR Borkowski, JS Horn, H Rapoport - Journal of the American …, 1978 - ACS Publications
The role previously assigned to 1, 2-dehydroreticulinium ion as a precursor to the morphinan alkaloids in Papaver somniferum was based on feeding experiments with a synthetic …
Number of citations: 47 pubs.acs.org
PW Rabideau, Z Marcinow - Organic Reactions, 2004 - Wiley Online Library
The reduction of aromatic compounds by alkali metals in liquid ammonia represents an important method for the preparation of partially unsaturated six‐membered rings. The reaction …
Number of citations: 273 onlinelibrary.wiley.com
RJ THILL - 1971 - search.proquest.com
In recent years, the term azasteroids has become associated with synthetic steroidal derivatives in which one or more nitrogen atoms have replaced one or more of the skeletal carbons …
Number of citations: 2 search.proquest.com
亀谷哲治, 飯田英夫, 田中貞夫 - YAKUGAKU ZASSHI, 1970 - jstage.jst.go.jp
The planar structure of hayatine was proposed as I by Bhattacharji, but, Milne, et al. later corrected the structure as (±)-curine (VI). Ullmann reaction of the bromophenol derivative (V), …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.